3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
“3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a compound that has been used in the development of fluorescent probes for the study of sigma (σ) receptors . Sigma receptors, specifically σ1 and σ2 subtypes, are targets of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .
Synthesis Analysis
The synthesis of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” involves functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags . The synthesis process has been described in various studies .
Molecular Structure Analysis
The molecular structure of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is characterized by a conformationally restricted equatorial phenyl group . This structure is crucial for its binding with the σ2 receptor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” include a molecular weight of 225.72 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Application 1: Synthesis of Spiro-isobenzofuran Compounds
- Summary of the Application: This compound is used in the synthesis of spiro-isobenzofuran compounds via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Methods of Application: The method involves a one-pot route for the synthesis of spiro-isobenzofuran compounds. This is achieved via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .
Application 2: Development of Fluorescent Probes
- Summary of the Application: This compound is used in the development of fluorescent probes to enable the study of σ receptors via fluorescence-based techniques .
- Methods of Application: Indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion were functionalized with fluorescent tags .
- Results or Outcomes: Nanomolar-affinity fluorescent σ ligands, spanning from green to red to near-infrared emission, were obtained. These ligands were validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .
Application 3: Synthesis of Phenazine Rings
- Summary of the Application: This compound is used in the synthesis of new spiro-isobenzofuran compounds having phenazine rings .
- Methods of Application: The method involves further condensation of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones with 1,2-diamines .
- Results or Outcomes: New spiro-isobenzofuran compounds having phenazine rings were synthesized in high yields .
Application 4: Modulation of NPY5 Receptor Activity
- Summary of the Application: Substituted spiro[isobenzofuran-1,4′-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4′-piperidines are capable of modulating NPY5 receptor activity .
- Methods of Application: These compounds may be used to modulate ligand binding to NPY5 receptors in vivo or in vitro .
- Results or Outcomes: These compounds are particularly useful in the treatment of a variety of disorders (e.g., eating disorders such as obesity or bulimia, psychiatric disorders) .
Application 5: Synthesis of Complex Molecules
- Summary of the Application: This compound is used in the synthesis of complex molecules .
- Methods of Application: The method involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .
Application 6: Designing Drugs
- Summary of the Application: Piperidines, which include “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one”, are among the most important synthetic fragments for designing drugs .
- Methods of Application: These compounds are used in the synthesis of more than twenty classes of pharmaceuticals, as well as alkaloids .
- Results or Outcomes: The use of these compounds has significantly contributed to the development of new drugs .
Future Directions
The future directions for “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are likely to involve further exploration of its potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s disease . Its use as a fluorescent probe for studying σ receptors also presents opportunities for advancing our understanding of these receptors .
properties
IUPAC Name |
spiro[2-benzofuran-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPNVBLQHYANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431461 | |
Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
CAS RN |
37663-46-0 | |
Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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